

# 2-Acetamido-5-bromobenzoic acid molecular weight and formula

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## Compound of Interest

Compound Name: 2-Acetamido-5-bromobenzoic acid

Cat. No.: B1268042

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## Technical Guide: 2-Acetamido-5-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Acetamido-5-bromobenzoic acid**, a key chemical intermediate. The document details its physicochemical properties, a standard synthesis protocol, and an analytical workflow, presented in a format tailored for scientific and research applications.

### Core Compound Data

**2-Acetamido-5-bromobenzoic acid** is a substituted aromatic carboxylic acid. Its structure incorporates an acetamido group and a bromine atom on the benzoic acid framework, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds.

### Physicochemical Properties

The fundamental properties of **2-Acetamido-5-bromobenzoic acid** are summarized in the table below. This quantitative data is essential for reaction planning, analytical method development, and quality control.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrNO <sub>3</sub>	[1]
Molecular Weight	258.07 g/mol	[1]
CAS Number	38985-79-4	[1]
IUPAC Name	2-acetamido-5-bromobenzoic acid	[1]
Appearance	White to off-white solid	[2]
Purity (by <sup>1</sup> H NMR)	≥97.0%	[2]

## Synthesis Protocol: N-Acetylation of 2-Amino-5-bromobenzoic Acid

The most common and direct route for the synthesis of **2-Acetamido-5-bromobenzoic acid** is through the N-acetylation of its corresponding amine precursor, 2-Amino-5-bromobenzoic acid. This reaction involves the introduction of an acetyl group to the nitrogen atom of the amino group.

### Experimental Methodology

This protocol is adapted from established methods for the acetylation of aromatic amines.

Materials:

- 2-Amino-5-bromobenzoic acid
- Acetic anhydride
- Anhydrous pyridine
- Dichloromethane or Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-bromobenzoic acid (1.0 equivalent) in anhydrous pyridine.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Acetylation:** Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
- **Reaction:** Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
- **Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
- **Washing:** Transfer the diluted mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and finally with brine.
- **Drying:** Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
- **Solvent Removal:** Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
- **Purification:** Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Acetamido-5-bromobenzoic acid**.

## Analytical Workflow

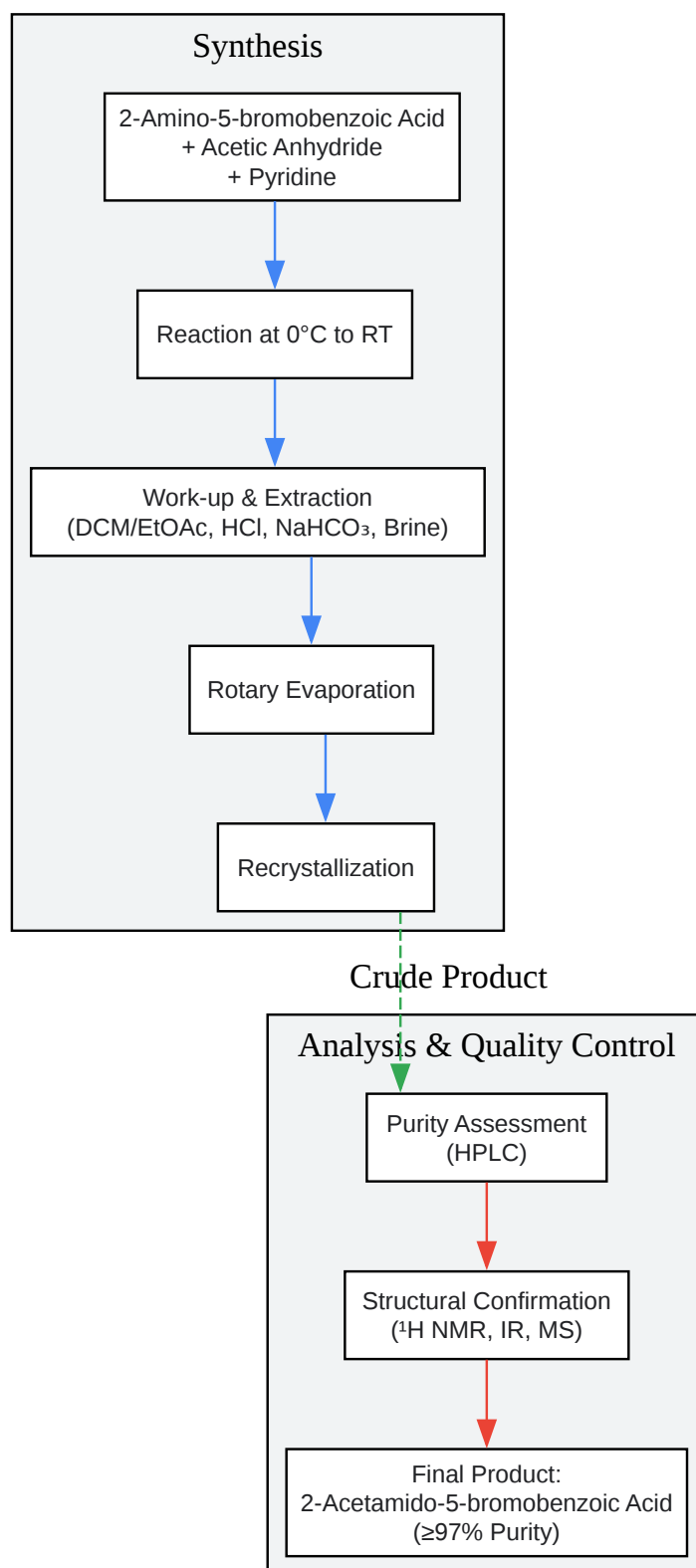
The identity and purity of the synthesized **2-Acetamido-5-bromobenzoic acid** must be confirmed through analytical methods. A typical workflow for characterization is outlined below.

### Methodologies

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR is used to confirm the structure of the compound. The resulting spectrum should be consistent with the expected chemical shifts and integration values for the protons in the molecule.<sup>[2]</sup>
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches.
- Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming the correct mass-to-charge ratio for the molecular ion.
- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. A reverse-phase HPLC method can be developed to separate the product from any unreacted starting materials or byproducts.

## Visualized Workflow: Synthesis and Analysis

The following diagram illustrates the logical flow from starting materials to the final, characterized product.



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Caption: Experimental workflow for the synthesis and analysis of **2-Acetamido-5-bromobenzoic acid**.

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## References

- 1. 2-Acetamido-5-bromobenzoic Acid | C<sub>9</sub>H<sub>8</sub>BrNO<sub>3</sub> | CID 520935 - PubChem [pubchem.ncbi.nlm.nih.gov]
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